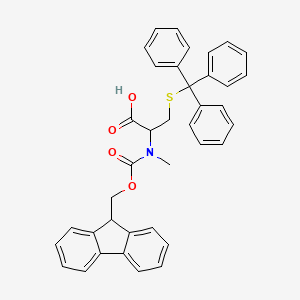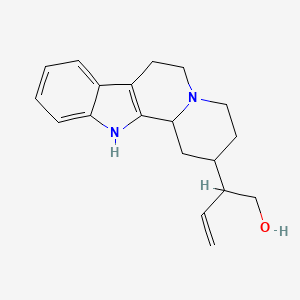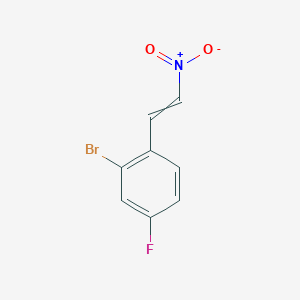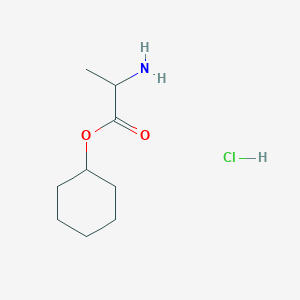![molecular formula C25H27F3N2O4 B13399518 3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MA-0204 is a highly selective and orally available modulator of peroxisome proliferator-activated receptor delta (PPARδ). It has shown potential as a treatment for Duchenne Muscular Dystrophy (DMD) due to its ability to improve mitochondrial function and fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
MA-0204 is synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent modifications to introduce functional groups that enhance its selectivity and potency. The synthetic route typically involves the following steps:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of trifluoromethoxyphenyl and other substituents to enhance selectivity for PPARδ.
- Final purification and characterization to ensure high purity and potency .
Industrial Production Methods
Industrial production of MA-0204 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
MA-0204 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of MA-0204 with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
MA-0204 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of PPARδ and its effects on cellular metabolism.
Biology: Investigated for its role in improving mitochondrial function and fatty acid oxidation in muscle cells.
Medicine: Explored as a potential treatment for Duchenne Muscular Dystrophy and other metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting PPARδ .
Mechanism of Action
MA-0204 exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in the regulation of genes related to fatty acid metabolism and energy homeostasis. The compound binds to PPARδ, inducing a conformational change that enhances the receptor’s ability to regulate target gene expression. This leads to increased fatty acid oxidation, improved mitochondrial function, and enhanced energy production .
Comparison with Similar Compounds
Similar Compounds
MA-0217: Another PPARδ modulator with similar effects on mitochondrial function and fatty acid oxidation.
GW501516: A well-known PPARδ agonist with similar biological activities but different chemical structure.
Uniqueness of MA-0204
MA-0204 is unique due to its high selectivity and potency for PPARδ, with EC50 values of 0.4 nM, 7.9 nM, and 10 nM for human, mouse, and rat PPARδ, respectively. It also exhibits high protein binding, good permeability, and low potential for efflux, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C25H27F3N2O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32) |
InChI Key |
GYNMVDMBFKGCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)


![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-2-methylbut-2-enoate](/img/structure/B13399459.png)



![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)



